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AcLys-PABC-VC-Aur0101 Intermediate-1: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of

advanced antibody-drug conjugates (ADCs). This intermediate incorporates a potent cytotoxic

agent, Aur0101, with a sophisticated linker system designed for controlled drug release at the

target site. This technical guide provides an in-depth overview of the structure, properties, and

synthesis of this intermediate, along with detailed experimental protocols and conceptual

diagrams to support research and development in the field of targeted cancer therapy.

The linker system consists of several key elements: an acetylated lysine (AcLys) residue, a

self-immolative para-aminobenzyl carbamate (PABC) spacer, and a cathepsin-cleavable valine-

citrulline (VC) dipeptide. This design ensures stability in systemic circulation and facilitates the

specific release of the Aur0101 payload within the lysosomal compartment of target cancer

cells. Aur0101 is a potent auristatin analog that functions as a microtubule inhibitor, inducing

cell cycle arrest and apoptosis.
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The chemical structure of AcLys-PABC-VC-Aur0101 intermediate-1 is characterized by the

covalent linkage of the AcLys-PABC-VC linker to the Aur0101 payload. While specific

quantitative data for the "intermediate-1" is not publicly available, the properties of the closely

related complete drug-linker conjugate, AcLys-PABC-VC-Aur0101, provide valuable insights.

Property Value Source

Molecular Formula C41H53N7O8 [1]

CAS Number 1609108-48-6 [1]

Purity >95% [1]

Appearance White to off-white solid powder

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month. Requires protection

from light and moisture.

Solubility Data:

Solvent Concentration Remarks Source

DMSO
~100 mg/mL (~75.83

mM)
-

In Vivo Formulation 1

(10% DMSO, 40%

PEG300, 5%

Tween80, 45% Saline)

≥ 2.5 mg/mL (1.90

mM)

Clear solution,

saturation unknown.

In Vivo Formulation 2

(10% DMSO, 90%

Corn Oil)

≥ 2.5 mg/mL (1.90

mM)
Clear solution.
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Synthesis of AcLys-PABC-VC-Aur0101 Intermediate-1
The following is a plausible multi-step synthesis protocol for AcLys-PABC-VC-Aur0101
intermediate-1, adapted from established methods for similar ADC linkers and drug

conjugates. This process involves the sequential assembly of the linker components followed

by conjugation to the Aur0101 payload.

Workflow for the Synthesis of the Linker-Payload Intermediate:

Linker Synthesis

Conjugation to Payload

Purification

1. Acetylation of Lysine

2. Synthesis of Fmoc-Val-Cit

3. Coupling of Fmoc-Val-Cit to PABC

4. Coupling of AcLys to VC-PABC

5. Conjugation of AcLys-PABC-VC to Aur0101

6. Purification of Intermediate-1
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Caption: Synthesis workflow for AcLys-PABC-VC-Aur0101 intermediate-1.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide

(DMF). Add piperidine and stir at room temperature. Remove DMF and excess piperidine

under reduced pressure.

Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu and

stir at room temperature. Remove DMF under reduced pressure.

Purification: Purify the residue by flash column chromatography to yield Fmoc-Val-Cit-PAB-

OH.

Step 2: Coupling with Acetylated Lysine

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and treat with piperidine to

remove the Fmoc protecting group, yielding H-Val-Cit-PAB-OH.

Coupling: Activate the carboxylic acid of Nα-Fmoc-Nε-acetyl-L-lysine using a suitable

coupling agent (e.g., HATU, HOBt, DIPEA) in DMF. Add the deprotected H-Val-Cit-PAB-OH

to the reaction mixture and stir at room temperature.

Purification: Purify the resulting Fmoc-AcLys-VC-PAB-OH by reverse-phase HPLC.

Step 3: Conjugation to Aur0101

Activation of the PABC linker: The hydroxyl group of the PABC moiety in Fmoc-AcLys-VC-

PAB-OH is activated, for example, by conversion to a p-nitrophenyl carbonate.

Conjugation: The activated linker is reacted with the primary amine of Aur0101 in an

appropriate solvent like DMF with a non-nucleophilic base such as DIPEA.

Final Deprotection: The Fmoc group is removed using piperidine in DMF.

Step 4: Purification of AcLys-PABC-VC-Aur0101 Intermediate-1
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The final intermediate is purified using semi-preparative reverse-phase HPLC to achieve high

purity. The purified product is then lyophilized to obtain a solid powder.

Analytical Characterization
Workflow for Analytical Characterization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AcLys-PABC-VC-Aur0101
Intermediate-1

HPLC-MS Analysis NMR Spectroscopy

Purity Assessment Structural Confirmation
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Cellular Uptake and Payload Release

Microtubule Disruption and Cell Cycle Arrest

Apoptosis Induction

ADC Internalization

Lysosomal Trafficking

Cathepsin B Cleavage of VC Linker

Aur0101 Release

Tubulin Polymerization Inhibition

Microtubule Network Disruption

G2/M Phase Cell Cycle Arrest

Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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